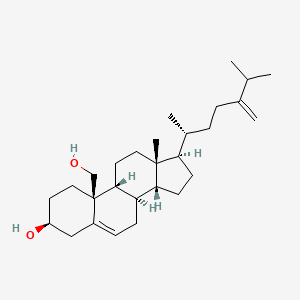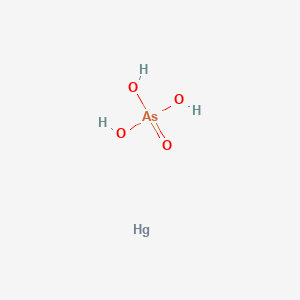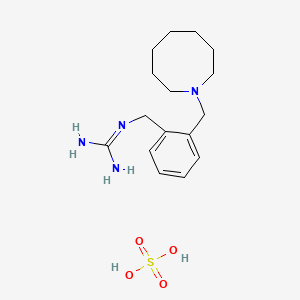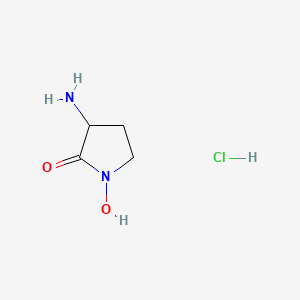
HA-966 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HA-966 hydrochloride, also known as (±)-3-amino-1-hydroxy-pyrrolidin-2-one hydrochloride, is a compound used in scientific research. It acts as a glycine receptor and N-methyl-D-aspartate receptor antagonist with low efficacy partial agonist properties. This compound has been studied for its neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative/hypnotic effects in animal models .
Preparation Methods
The synthesis of HA-966 hydrochloride involves the preparation of 3-amino-1-hydroxy-pyrrolidin-2-one. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as pyrrolidinone derivatives.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
HA-966 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
HA-966 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and behavior of glycine receptors and N-methyl-D-aspartate receptors.
Biology: The compound is used to investigate the role of glycine and N-methyl-D-aspartate receptors in various biological processes.
Medicine: this compound has been studied for its potential therapeutic effects in conditions such as epilepsy, anxiety, and pain management.
Mechanism of Action
HA-966 hydrochloride exerts its effects by antagonizing the glycine site of the N-methyl-D-aspartate receptor. This modulation affects the activity of gamma-aminobutyric acid, a major inhibitory neurotransmitter in the brain. By blocking the glycine site, this compound reduces the excitatory effects mediated by N-methyl-D-aspartate receptors, leading to its neuroprotective, anticonvulsant, and anxiolytic properties .
Comparison with Similar Compounds
HA-966 hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and pharmacological profile. Similar compounds include:
Rapastinel: Another glycine receptor and N-methyl-D-aspartate receptor antagonist with different pharmacological properties.
NRX-1074: A compound with similar receptor targets but distinct effects and applications.
Gamma-hydroxybutyric acid: Although it has sedative properties, it operates through different receptor mechanisms compared to this compound
Properties
CAS No. |
42585-88-6 |
|---|---|
Molecular Formula |
C4H9ClN2O2 |
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-amino-1-hydroxypyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-3-1-2-6(8)4(3)7;/h3,8H,1-2,5H2;1H |
InChI Key |
FJDKGLOPZRARCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


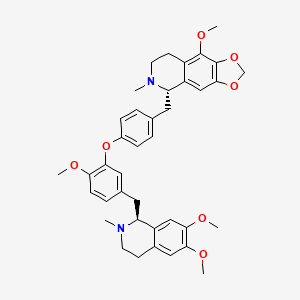
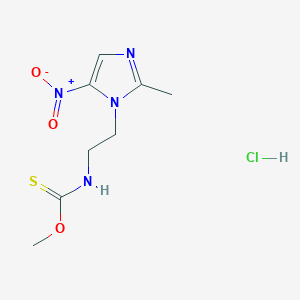

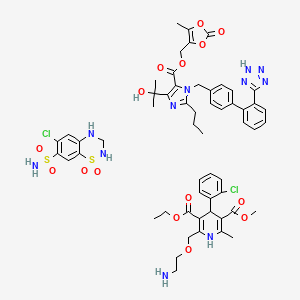


![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
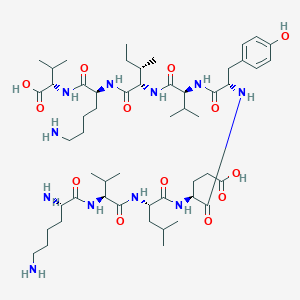


![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
